molecular formula C5H6N2 B3423128 4-Aminopyridine-d6 CAS No. 286367-79-1

4-Aminopyridine-d6

Cat. No. B3423128
M. Wt: 100.15 g/mol
InChI Key: NUKYPUAOHBNCPY-UDDMDDBKSA-N
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Description

4-Aminopyridine-d6, also known as 4-Pyridin-2,3,5,6-d4-amine-d2, is a stable isotope of 4-Aminopyridine . It is an organic compound with the empirical formula C5D6N2 . The molecule is one of the three isomeric amines of pyridine . It is used as a research tool in characterizing subtypes of the potassium channel .


Synthesis Analysis

4-Aminopyridine (4AP) potentiates acetylcholine (ACh) release by blocking the potassium channel in the axon terminal . Some new Schiff bases of 4AP (SBAPs) have been synthesized and evaluated for their putative cognition enhancing, antiamnesic, and anticholinesterase activity . The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1H-, and 13C-NMR .


Molecular Structure Analysis

The molecular weight of 4-Aminopyridine-d6 is 100.15 . The structure of 4-Aminopyridine-d6 can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .


Chemical Reactions Analysis

The reaction between 4-aminopyridine and o-vanillin performed in comparable conditions led to a different crystalline product—hemiaminal ether . Also, 4-aminopyridine (4AP) potentiates acetylcholine (ACh) release by blocking the potassium channel in the axon terminal .


Physical And Chemical Properties Analysis

4-Aminopyridine-d6 has a molecular weight of 100.15 . It is a stable isotope of 4-Aminopyridine . The molecule is one of the three isomeric amines of pyridine .

Safety And Hazards

4-Aminopyridine-d6 is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Aminopyridine is a well-studied drug in neurology, providing clinical efficacy for various clinical diseases with impaired nerve conduction . Experimental evidence suggests that 4-aminopyridine exhibits immunomodulatory effects on T cells and might even propagate neuronal impair . It is suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy .

properties

IUPAC Name

N,N,2,3,5,6-hexadeuteriopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKYPUAOHBNCPY-UDDMDDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1N([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine-d6

CAS RN

286367-79-1
Record name 4-Aminopyridine-d6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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